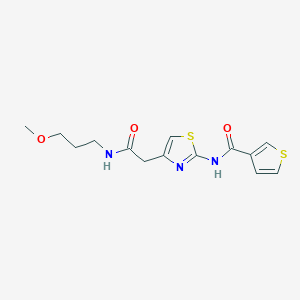
2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4a,9,9a-Hexahydro-1H-carbazole is a chemical compound with the molecular formula C12H15N . It has an average mass of 173.254 Da and a monoisotopic mass of 173.120453 Da . It is also known by its IUPAC name, 1H-Carbazole, 2,3,4,4a,9,9a-hexahydro- .
Molecular Structure Analysis
The molecular structure of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine consists of 12 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The InChI code for this compound is 1S/C12H15N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,10,12-13H,2,4,6,8H2 .Physical And Chemical Properties Analysis
The physical form of this compound is a pale-yellow to yellow-brown solid . It has a boiling point of 342.7±41.0 °C and a density of 1.115±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Optical and Electronic Applications
Carbazole derivatives have been synthesized and characterized for their potential use in optical applications. The study by Çiçek et al. (2018) synthesized carbazole Schiff bases, demonstrating their structural and optical characterizations. These compounds exhibited broad and complex bands in photoluminescence spectra due to stronger π-conjugation and efficient charge transfer, indicating their potential as active emissive layers for organic light emitting diodes (OLEDs) (Çiçek et al., 2018).
Chemical Synthesis and Reactivity
In the realm of chemical synthesis, carbazole derivatives have been explored for their reactivity and formation processes. Vyskocil et al. (2001) investigated the Cu(II)-mediated oxidative coupling of 2-aminonaphthalenes, leading to the formation of carbazoles, showcasing the compound's chemical reactivity and potential in synthetic chemistry (Vyskocil et al., 2001).
Catalysis and Reaction Mechanisms
Jordan‐Hore et al. (2008) reported a Pd(II)-catalyzed C-H bond amination reaction to form carbazoles, highlighting the process's mild conditions and the potential for complex molecular architecture. This study points to carbazole derivatives' significance in catalysis and natural product synthesis applications (Jordan‐Hore et al., 2008).
Environmental and Sensing Applications
Carbazole and fluorene polyaniline derivatives have been developed for environmental protection, biosensing, and toxins detection in food. Qian et al. (2019) prepared novel polyaniline derivatives, displaying excellent fluorescence properties for the detection of different acids and amines, suggesting their utility in the development of multifunctional chemosensors (Qian et al., 2019).
Eigenschaften
IUPAC Name |
5,6,7,8,8a,9-hexahydro-4bH-carbazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,9,11,14H,1-4,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMROCLUYGLMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=C(N2)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride](/img/no-structure.png)



![(2R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B2831770.png)

![(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2831772.png)





